Ethyl 7-oxo-7-phenylheptanoate
Overview
Description
Ethyl 7-oxo-7-phenylheptanoate is a chemical compound that has been the subject of various studies in organic chemistry. The compound is notable for its involvement in different synthesis processes and chemical reactions.
Synthesis Analysis
- Ballini et al. (1991) described a simple synthesis method for ethyl 7-oxoheptanoate, involving the reaction of cycloheptanone with potassium persulfate in ethanol, followed by oxidation with PCC (Ballini, Marcantoni, & Petrini, 1991).
- Vostrikov et al. (2010) discussed the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, which relates to ethyl 7-oxo-7-phenylheptanoate synthesis (Vostrikov, Loza, Ivanova, & Miftakhov, 2010).
Molecular Structure Analysis
- Kumar et al. (2016) synthesized ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and analyzed its crystal and molecular structure, providing insights relevant to the structural analysis of ethyl 7-oxo-7-phenylheptanoate (Kumar et al., 2016).
Chemical Reactions and Properties
- Chiba et al. (1985) detailed the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a key structure related to ethyl 7-oxo-7-phenylheptanoate, highlighting the chemical reactions and properties of such compounds (Chiba, Sakaki, Takahashi, & Kaneko, 1985).
Physical Properties Analysis
- The physical properties of ethyl 7-oxo-7-phenylheptanoate can be inferred from studies like that of Tokuda et al. (1978), who examined the photochemical reactions of similar esters in alcoholic solution, shedding light on their physical behavior (Tokuda, Watanabe, & Itoh, 1978).
Chemical Properties Analysis
- Jahng and Park (2018) conducted studies on cyclic diarylheptanoids, which include compounds structurally related to ethyl 7-oxo-7-phenylheptanoate, providing insights into the chemical properties of such compounds (Jahng & Park, 2018).
Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds : A new synthesis method produces ethyl (R)-2-hydroxy-4-phenylbutyrate with high enantiomeric purity. This intermediate is important for several ACE inhibitors, with yields ranging from 50-60% from acetophenone and diethyl oxalate (Herold et al., 2000).
Organic Synthesis Methodology : Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is a novel synthetic intermediate, demonstrating the extensive use of ethyl esters in synthetic chemistry for the production of ethyl-based compounds (Kiely, 1991).
Liquid Crystal Display Dyes : New fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have shown potential for application in liquid crystal displays due to their good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
Improved Synthesis Methods : A simple and efficient method for synthesizing methyl or ethyl 7-oxoheptanoate and 7-acetoxyheptanal from cycloheptanone in ethanol or methanol has been presented, demonstrating the compound's role in streamlined and efficient synthetic processes (Ballini et al., 1991).
Biocidal Properties : Compounds derived from similar structures have shown excellent biocidal properties against various bacteria and fungi. This highlights the potential medical and protective applications of derivatives of Ethyl 7-oxo-7-phenylheptanoate (Youssef et al., 2011).
Biopolymer Production : Research on Poly(beta-hydroxyalkanoates) with aromatic groups from Pseudomonas putida shows the potential of derivatives of Ethyl 7-oxo-7-phenylheptanoate in renewable fuel sources and biofuel production (Abraham et al., 2001).
properties
IUPAC Name |
ethyl 7-oxo-7-phenylheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMINFMRYRQRRTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455501 | |
Record name | ETHYL 7-OXO-7-PHENYLHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxo-7-phenylheptanoate | |
CAS RN |
112665-41-5 | |
Record name | ETHYL 7-OXO-7-PHENYLHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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